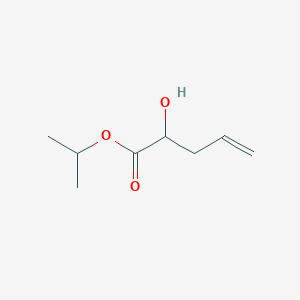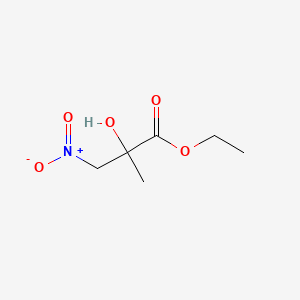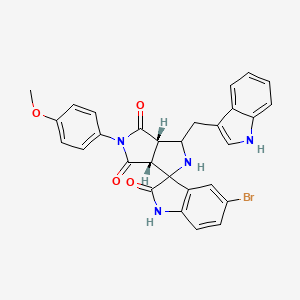
Propan-2-yl 2-hydroxypent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-hydroxypent-4-enoate: is an organic compound with the molecular formula C8H14O3 It is an ester formed from the reaction of propan-2-ol (isopropanol) and 2-hydroxypent-4-enoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing propan-2-yl 2-hydroxypent-4-enoate is through the esterification of 2-hydroxypent-4-enoic acid with propan-2-ol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Propan-2-yl 2-hydroxypent-4-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Propan-2-yl 2-hydroxypent-4-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine:
Industry:
Polymer Production: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.
Wirkmechanismus
Mechanism:
Ester Hydrolysis: The primary mechanism of action for propan-2-yl 2-hydroxypent-4-enoate involves hydrolysis of the ester bond. This reaction is catalyzed by esterases, leading to the formation of 2-hydroxypent-4-enoic acid and propan-2-ol.
Molecular Targets and Pathways: The hydrolysis products can participate in various metabolic pathways, depending on the biological context. For example, 2-hydroxypent-4-enoic acid can be further metabolized through β-oxidation pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydroxypent-4-enoate: Similar in structure but with an ethyl group instead of an isopropyl group. It may have different reactivity and physical properties.
Methyl 2-hydroxypent-4-enoate: Another similar compound with a methyl group. It is often used in similar applications but may have different solubility and volatility.
Butyl 2-hydroxypent-4-enoate: This compound has a butyl group and may exhibit different chemical behavior due to the longer alkyl chain.
Uniqueness:
Propan-2-yl 2-hydroxypent-4-enoate: is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where the steric and electronic effects of the isopropyl group are beneficial.
Eigenschaften
CAS-Nummer |
922160-44-9 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
propan-2-yl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)8(10)11-6(2)3/h4,6-7,9H,1,5H2,2-3H3 |
InChI-Schlüssel |
HHLLVAJVOMGUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)

![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)

![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)

![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)

![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)

